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Compound of Interest

Compound Name:
(S)-2-(Methoxymethyl)morpholine

hydrochloride

Cat. No.: B599894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of (S)-2-(Methoxymethyl)morpholine hydrochloride.

This chiral morpholine derivative is a valuable building block in medicinal chemistry, offering a

versatile scaffold for the development of novel therapeutic agents.

Molecular Structure and Chemical Properties
(S)-2-(Methoxymethyl)morpholine hydrochloride is the hydrochloride salt of the parent

compound, (S)-2-(Methoxymethyl)morpholine. The presence of a chiral center at the C2

position of the morpholine ring is a key structural feature, allowing for stereospecific

interactions with biological targets.

Chemical Structure:

IUPAC Name: (2S)-2-(methoxymethyl)morpholine hydrochloride

CAS Number: 141196-38-5[1]

Molecular Formula: C₆H₁₄ClNO₂

Molecular Weight: 167.63 g/mol
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InChI Key: NBPHWKGEMABLPV-RGMNGODLSA-N

SMILES: COC[C@@H]1CNCCO1.Cl

The morpholine ring is a six-membered heterocycle containing both an amine and an ether

functional group. This combination imparts unique physicochemical properties, including a

weakly basic nature and the potential for hydrogen bonding.[2] The methoxymethyl substituent

at the C2 position further influences the molecule's polarity and steric profile.

Physicochemical Properties:

Property Value Source

Appearance White crystalline powder Generic

Purity ≥95%

Storage Room temperature, sealed well Generic

Note: Specific quantitative data such as melting point and boiling point for (S)-2-
(Methoxymethyl)morpholine hydrochloride are not consistently reported in publicly available

literature. For comparison, the parent compound, morpholine, has a boiling point of 128.9 °C

and a melting point of -4.9 °C. The hydrochloride salt is expected to have a significantly higher

melting point.

Synthesis and Experimental Protocols
The synthesis of (S)-2-(Methoxymethyl)morpholine and its subsequent conversion to the

hydrochloride salt can be achieved through various synthetic routes. A common approach

involves the cyclization of an appropriate amino alcohol precursor. While a specific, detailed,

and publicly available experimental protocol for the direct synthesis of (S)-2-
(Methoxymethyl)morpholine hydrochloride is not readily found, a general synthetic strategy

can be inferred from the synthesis of related morpholine derivatives.

General Synthetic Approach:

A plausible synthetic route starts from a chiral precursor, such as (S)-1-amino-3-methoxy-2-

propanol. This intermediate can be reacted with a suitable two-carbon electrophile, such as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Morpholine
https://www.benchchem.com/product/b599894?utm_src=pdf-body
https://www.benchchem.com/product/b599894?utm_src=pdf-body
https://www.benchchem.com/product/b599894?utm_src=pdf-body
https://www.benchchem.com/product/b599894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protected 2-bromoethanol derivative, followed by deprotection and cyclization to form the

morpholine ring. The final step involves the treatment of the free base with hydrochloric acid to

yield the hydrochloride salt.

Illustrative Experimental Workflow (Hypothetical):

Synthesis of (S)-2-(Methoxymethyl)morpholine Salt Formation

Step 1: N-Alkylation
(S)-1-amino-3-methoxy-2-propanol + 

Protected 2-bromoethanol
Step 2: Deprotection Step 3: Intramolecular Cyclization (S)-2-(Methoxymethyl)morpholine (Free Base) Step 4: Acidification

(S)-2-(Methoxymethyl)morpholine + HCl (S)-2-(Methoxymethyl)morpholine hydrochloride

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of (S)-2-(Methoxymethyl)morpholine
hydrochloride.

Detailed Methodologies (General Principles):

N-Alkylation: The reaction of the primary amine of the starting amino alcohol with a protected

2-haloethanol derivative. This is typically carried out in the presence of a base to neutralize

the hydrohalic acid formed.

Deprotection: Removal of the protecting group from the hydroxyl function. The choice of

protecting group and deprotection conditions depends on the overall synthetic strategy.

Intramolecular Cyclization: This key step forms the morpholine ring. It is often promoted by a

base which deprotonates the hydroxyl group, facilitating nucleophilic attack on the carbon

bearing the leaving group (from the initial alkylation step).

Salt Formation: The purified (S)-2-(Methoxymethyl)morpholine free base is dissolved in a

suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen

chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The salt is

then collected by filtration and dried.

Spectroscopic Data (Predicted and Representative)
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While specific, authenticated spectra for (S)-2-(Methoxymethyl)morpholine hydrochloride
are not widely published, the expected spectral characteristics can be predicted based on the

known spectra of morpholine and its derivatives.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring

protons and the methoxymethyl substituent. The protons on the morpholine ring would appear

as complex multiplets due to their diastereotopic nature and coupling with each other. The

methoxy group would present as a singlet.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the

molecule. The carbons of the morpholine ring would resonate in the typical range for aliphatic

ethers and amines, while the methoxy carbon would appear further downfield.

Infrared (IR) Spectroscopy (Representative):

The IR spectrum of morpholine hydrochloride shows broad absorptions in the 2400-3000 cm⁻¹

region, characteristic of the N-H stretching of a secondary ammonium salt. C-H stretching

vibrations are expected around 2850-2950 cm⁻¹. The C-O-C stretching of the ether linkage

would likely appear in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (Predicted):

In a mass spectrum, the parent ion of the free base, (S)-2-(Methoxymethyl)morpholine, would

be observed at an m/z corresponding to its molecular weight (131.17 g/mol ). Fragmentation

patterns would likely involve the loss of the methoxymethyl group or cleavage of the

morpholine ring.

Applications in Drug Development
The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a

structural motif that is frequently found in biologically active compounds.[3][4][5] Its

incorporation into drug candidates can improve physicochemical properties such as solubility

and metabolic stability, and can also contribute to binding affinity with biological targets.[3][5]
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Derivatives of 2-alkoxymethylmorpholine have been investigated for a range of biological

activities. For instance, some have been explored as selective κ-opioid receptor agonists.[6][7]

The specific stereochemistry and the nature of the substituent at the 2-position are often crucial

for biological activity.

Potential Signaling Pathway Involvement (General):

Given the prevalence of the morpholine scaffold in a wide array of bioactive molecules, (S)-2-
(Methoxymethyl)morpholine hydrochloride could serve as a starting point for the

development of ligands targeting various receptors and enzymes. The specific signaling

pathways would depend on the other functionalities introduced into the molecule. For example,

morpholine-containing compounds have been developed as inhibitors of kinases, which are

key components of numerous signaling pathways involved in cell growth, differentiation, and

survival.

Logical Relationship of Structure to Application:

Structural Features

Physicochemical Properties
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Caption: Relationship between the structural features of (S)-2-(Methoxymethyl)morpholine and

its potential applications.
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Conclusion
(S)-2-(Methoxymethyl)morpholine hydrochloride is a valuable chiral building block with

significant potential in drug discovery and development. Its well-defined stereochemistry,

coupled with the favorable physicochemical properties of the morpholine scaffold, makes it an

attractive starting point for the synthesis of novel, biologically active compounds. Further

research into the synthesis of diverse derivatives and their evaluation in various biological

assays will undoubtedly continue to unlock the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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